![molecular formula C31H44N2O9 B2401366 tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 874758-58-4](/img/structure/B2401366.png)
tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a member of the ecteinascidin family, which comprises tetrahydroisoquinoline alkaloids known for their potent antitumor and antimicrobial properties . This compound serves as a useful intermediate for the chemical synthesis of various ecteinascidin analogues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ecteinascidin compounds often involves the use of electrically neutral organic oxidants as auxiliary agents. The process typically includes dissolving a precursor compound in an organic solvent, adding the oxidant, and allowing the reaction to proceed at temperatures between 50-70°C for 1-25 hours . This method is advantageous due to its simplicity, cost-effectiveness, and mild reaction conditions, making it suitable for industrial production .
Industrial Production Methods: Industrial production methods for ecteinascidin compounds focus on achieving high reaction selectivity and yield. One such method involves the preparation of a novel intermediate compound, QT9, which is then used to synthesize ecteinascidin compounds. This method is particularly beneficial for industrial applications due to its high selectivity, ease of purification, and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different analogues with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions involving ecteinascidin-Analog-1 include organic oxidants, reducing agents, and various solvents. The reaction conditions are typically mild, with temperatures ranging from room temperature to 70°C, and reaction times varying from a few hours to a day .
Major Products Formed: The major products formed from the reactions of ecteinascidin-Analog-1 are various ecteinascidin analogues. These analogues are synthesized to enhance specific properties, such as antitumor and antimicrobial activities .
Wissenschaftliche Forschungsanwendungen
tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate for synthesizing various ecteinascidin analogues . In biology and medicine, these analogues are studied for their potent antitumor and antimicrobial properties . The compound’s ability to interact with DNA and proteins makes it a valuable tool for understanding cellular processes and developing new therapeutic agents .
Wirkmechanismus
The mechanism of action of ecteinascidin-Analog-1 involves its interaction with DNA. The compound binds to the minor groove of DNA, causing double-strand breaks through the transcription-coupled nucleotide excision repair system . This interaction leads to the modulation of the tumor microenvironment, including the reduction of blood vessels and tumor-associated macrophages . The activation of enzyme caspase-8 initiates the extrinsic apoptotic pathway in leukocytes, contributing to the compound’s antitumor activity .
Vergleich Mit ähnlichen Verbindungen
tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique among the ecteinascidin family due to its specific structure and properties. Similar compounds in this family include ecteinascidin 743 (Et-743) and ecteinascidin 729 (Et-729), both of which also exhibit potent antitumor activities . ecteinascidin-Analog-1 is particularly valuable as an intermediate for synthesizing various analogues, making it a crucial compound for research and industrial applications .
Conclusion
This compound is a significant compound in the ecteinascidin family, known for its role in synthesizing various analogues with potent antitumor and antimicrobial properties. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in chemistry, biology, medicine, and industry. The compound’s unique mechanism of action and comparison with similar compounds further emphasize its value in scientific research and industrial applications.
Biologische Aktivität
The compound tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings, including antimicrobial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups that may contribute to its biological activity. The presence of an isoquinoline moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium , including strains resistant to methicillin (MRSA) and vancomycin (VRE) at low concentrations (0.78–3.125 μg/mL) . The mechanism of action involves disrupting the bacterial membrane potential, leading to cell death.
Cytotoxicity and Selectivity
In vitro evaluations have shown that while the compound exhibits antimicrobial properties, it also maintains selectivity over mammalian cells. For example, it has been reported to have minimal hemolytic activity against human red blood cells, suggesting a favorable safety profile for potential therapeutic applications .
The proposed mechanism of action for similar compounds involves the depolarization of the bacterial cytoplasmic membrane. This disruption leads to a loss of membrane integrity and function, ultimately resulting in bacterial cell death .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of the compound against drug-resistant strains.
- Methodology : In vitro assays were performed using various bacterial strains.
- Results : Significant antibacterial activity was observed against MRSA and VRE strains, comparable to established antibiotics .
- Cytotoxicity Assessment :
Data Summary
Property | Value |
---|---|
Molecular Formula | C25H35N1O7 |
Antimicrobial Activity | Active against Gram-positive bacteria |
Cytotoxicity | Low toxicity in mammalian cells |
Mechanism of Action | Membrane depolarization |
Eigenschaften
IUPAC Name |
tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O9/c1-11-13-38-27-24-21(15-19(3)26(27)37-10)16-22(17-40-20(4)34)32(28(35)39-14-12-2)25(24)23-18-41-31(8,9)33(23)29(36)42-30(5,6)7/h11-12,15,22-23,25H,1-2,13-14,16-18H2,3-10H3/t22-,23-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXIWGNJNRZJKF-LSQMVHIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(N(C(C2)COC(=O)C)C(=O)OCC=C)C3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H](N([C@@H](C2)COC(=O)C)C(=O)OCC=C)[C@@H]3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.